2-Oxa-6-azaspiro[3.4]octane
Overview
Description
2-Oxa-6-azaspiro[3.4]octane is a heterocyclic compound that features a spirocyclic structure, which includes both an oxygen and a nitrogen atom within its ring system. This compound is of significant interest due to its involvement in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities .
Mechanism of Action
Target of Action
The primary target of 2-Oxa-6-azaspiro[3.4]octane is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) EGF and TGFα. Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer.
Mode of Action
This compound interacts with EGFR by inhibiting its activities . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation.
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and increased cell death.
Pharmacokinetics
The pharmacokinetic properties of 2-Oxa-6-azaspiro[3It is known to be soluble in water , which suggests it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and the induction of cell death . This is due to its inhibitory effect on EGFR, which plays a crucial role in cell proliferation and survival.
Biochemical Analysis
Biochemical Properties
2-Oxa-6-azaspiro[3.4]octane plays a significant role in biochemical reactions, particularly in the inhibition of epidermal growth factor receptor (EGFR) activities . It interacts with various enzymes and proteins, including those involved in the EGFR signaling pathway. The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and preventing downstream signaling that leads to cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting the EGFR signaling pathway, which is crucial for cell growth and differentiation . This inhibition can lead to reduced cell proliferation, altered gene expression, and changes in cellular metabolism. The compound’s impact on cell signaling pathways and gene expression underscores its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the epidermal growth factor receptor (EGFR). This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound may influence enzyme inhibition or activation and changes in gene expression, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways underscores its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its therapeutic potential and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane can be achieved through various annulation strategies. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrogen or oxygen functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Oxa-6-azaspiro[3.4]octane has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex heterocyclic compounds and as a building block for various chemical reactions.
Biology: The compound’s derivatives exhibit biological activities, such as epidermal growth factor receptor (EGFR) inhibition, making it valuable in biological research.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Lacks the oxygen atom in the ring system.
2-Oxa-6-azaspiro[4.4]nonane: Contains an additional carbon atom in the ring system.
2-Oxa-6-azaspiro[3.3]heptane: Has a smaller ring system compared to 2-Oxa-6-azaspiro[3.4]octane.
Uniqueness
This compound is unique due to its specific spirocyclic structure that includes both an oxygen and a nitrogen atom. This structural feature contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAIMJRKJKQNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701248 | |
Record name | 2-Oxa-6-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220290-68-6 | |
Record name | 2-Oxa-6-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxa-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 2-Oxa-6-azaspiro[3.4]octane relevant in medicinal chemistry?
A1: The research highlights that this compound can act as a substitute for morpholine. Morpholine is a common structural motif found in many drugs. By creating and studying similar compounds like this compound, researchers can potentially discover new molecules with improved pharmacological properties or explore new areas of chemical space for drug development. []
Q2: What is the main synthetic strategy used to produce this compound in this research?
A2: The researchers utilized a [3+2] cycloaddition reaction to synthesize this compound. This reaction allows for the formation of the spirocyclic structure characteristic of the compound. The specific details of the reaction, including the starting materials and conditions, are described in the article. []
Q3: What are the advantages of the synthetic method described in the paper for producing this compound?
A3: The article emphasizes that the synthesis allows for the production of multi-gram quantities of this compound with relatively high yields. This scalability is essential for further research and potential development of the compound or its derivatives. []
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